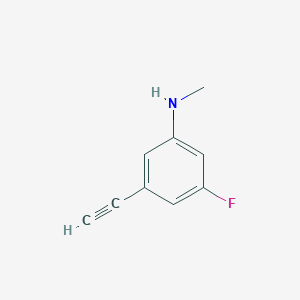
3-ethynyl-5-fluoro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-5-fluoro-N-methylaniline is an organic compound characterized by its unique structure, which includes an ethynyl group, a fluorine atom, and a methylaniline moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-fluoro-N-methylaniline as the starting material.
Ethynylation Reaction: The ethynylation of 5-fluoro-N-methylaniline can be achieved using ethynylating agents such as ethynylmagnesium bromide or ethynyl lithium in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient separation and purification techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as oxo derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene group, resulting in different structural isomers.
Substitution: Substitution reactions at the aromatic ring can introduce various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used for reduction reactions.
Substitution Reagents: Electrophilic aromatic substitution reactions can be facilitated by reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as 3-ethynyl-5-fluoro-N-methylbenzamide.
Reduction Products: Reduction can produce 3-ethyl-5-fluoro-N-methylaniline.
Substitution Products: Substitution reactions can lead to the formation of nitro, halogenated, and alkylated derivatives.
Scientific Research Applications
Chemistry: 3-Ethynyl-5-fluoro-N-methylaniline is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-ethynyl-5-fluoro-N-methylaniline exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Fluoro-N-methylaniline: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynyl-N-methylaniline: Does not contain the fluorine atom, leading to variations in chemical behavior.
5-Fluoro-N-methylaniline: The position of the fluorine atom affects the compound's properties and reactivity.
Uniqueness: 3-Ethynyl-5-fluoro-N-methylaniline is unique due to the combination of the ethynyl group and the fluorine atom, which imparts distinct chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application development.
Properties
IUPAC Name |
3-ethynyl-5-fluoro-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6,11H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGOTLVWDVHWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)C#C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














